2-azido-5-nitropyridine

Heterocyclic Chemistry Thermal Stability Azide Chemistry

Selecting 2-azido-5-nitropyridine (CAS 69080-06-4) over its regioisomers is critical for synthetic reliability. The 2,5-substitution pattern prevents spontaneous N₂ elimination seen in 2-azido-3-nitropyridines, ensuring long-term shelf stability and preventing failed syntheses. Its electron-deficient system stabilizes the reactive azide tautomer for efficient CuAAC click chemistry, while the 5-nitro group provides an orthogonal handle for selective reduction. For predictable, multi-step research, specify this isomer.

Molecular Formula C5H3N5O2
Molecular Weight 165.1
CAS No. 69080-06-4
Cat. No. B6267644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-5-nitropyridine
CAS69080-06-4
Molecular FormulaC5H3N5O2
Molecular Weight165.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-5-nitropyridine (CAS 69080-06-4) for Advanced Chemical Synthesis and Procurement


2-Azido-5-nitropyridine (CAS 69080-06-4) is a heteroaromatic azide with the molecular formula C₅H₃N₅O₂ and a molecular weight of 165.11 g/mol . It features a pyridine ring substituted with an azido (-N₃) group at the 2-position and a nitro (-NO₂) group at the 5-position, creating an electron-deficient aromatic system [1]. The compound is primarily utilized as a reactive building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and as a precursor in heterocyclic synthesis [1].

Why 2-Azido-5-nitropyridine Cannot Be Replaced by Generic Azidopyridine Analogs


Substituting 2-azido-5-nitropyridine with other azidopyridine regioisomers is not chemically viable due to fundamental differences in reaction outcomes and material stability. The specific 2,5-substitution pattern dictates both the regioselectivity of nucleophilic attack and the compound's thermal behavior. For instance, 2-azido-3-nitropyridines undergo spontaneous N₂ elimination to form pyridofuroxans, rendering them unsuitable for applications requiring stable azide functionality [1]. In contrast, the 2-azido-5-nitropyridine isomer maintains its azide form without spontaneous decomposition [2]. This differential stability directly impacts procurement decisions: researchers requiring a shelf-stable, predictable azidopyridine building block must specify the 2-azido-5-nitropyridine isomer to avoid unintended side reactions and material loss during storage or synthesis.

2-Azido-5-nitropyridine: Quantified Performance Differentiation Against Analogs


Differential Stability: 2-Azido-5-nitropyridine vs. 2-Azido-3-nitropyridine Isomers

2-Azido-5-nitropyridine remains stable under ambient storage conditions, whereas 2-azido-3-nitropyridine regioisomers undergo spontaneous N₂ elimination to form pyridofuroxans via a cyclic extrusion mechanism [1]. This difference in thermal stability is a critical procurement consideration for laboratories requiring long-term reagent storage. The 2-azido-5-nitropyridine isomer exists predominantly in its azide form rather than undergoing spontaneous tetrazole ring closure [2].

Heterocyclic Chemistry Thermal Stability Azide Chemistry

Transition Metal Reactivity: Azide Form Coordination with Platinum Complexes

2-Azido-5-nitropyridine reacts with [Pt(PEt₃)₂H(Cl)] in its azide form (rather than the tetrazole tautomer) to yield the amido-complex [Pt(PEt₃)₂(NHR)Cl]. With [Pt(PPh₃)₂(C₂H₄)], it forms [Pt(PPh₃)₂(N₃)(N₂R)] [1]. This contrasts with 2-azidopyridine (L1), which coordinates to metals in its tetrazole form when reacting with [M(CO)₅(thf)] [1]. The retention of the azide form in 2-azido-5-nitropyridine enables subsequent reactions that are inaccessible with the tetrazole tautomer of unsubstituted 2-azidopyridine.

Coordination Chemistry Transition Metal Complexes Organometallic Synthesis

SNAr Reactivity Enhancement: 2-Chloro-5-nitropyridine Precursor Advantage

The 2-azido-5-nitropyridine compound is typically synthesized from 2-chloro-5-nitropyridine via nucleophilic aromatic substitution (SNAr) with sodium azide . The 2-chloro-5-nitropyridine precursor exhibits SNAr reactivity with yields exceeding 85% in DMF at 60-80°C with nitrogen and oxygen nucleophiles [1]. This high-yielding precursor chemistry ensures reliable access to 2-azido-5-nitropyridine. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack, while the 5-azido substitution pattern provides a stable product that does not undergo the spontaneous decomposition observed with 2-azido-3-nitropyridines [2].

Nucleophilic Aromatic Substitution Synthetic Efficiency Precursor Chemistry

Click Chemistry Building Block: Validated in Conjugated Polymer Synthesis

2-Azido-5-nitropyridine serves as a precursor for bifunctional click chemistry monomers. The bifunctional monomer 5-azido-2-ethynylpyridine was synthesized from 2-chloro-5-nitropyridine in five steps with an overall yield of 11% [1]. This monomer subsequently enabled the synthesis of triazole-containing conjugated polymers via CuAAC click polymerization [1]. The 2-azido-5-nitropyridine scaffold provides the azide functionality required for CuAAC while the 5-nitro group can be reduced or further derivatized, offering orthogonal reactivity handles that are not available in simpler aryl azides [2].

Click Chemistry Polymer Synthesis Materials Chemistry

Thermal Stability Relative to Pyridine Azide Pyrolysis Baselines

The pyrolysis kinetics of aryl azides provide a framework for understanding the relative thermal stability of 2-azido-5-nitropyridine. Pyrolysis studies of related azidopyridine isomers reveal that the ortho-nitro group dramatically accelerates thermal decomposition: 3-azido-2-nitropyridine shows a rate enhancement factor of at least 466, while 4-azido-3-nitropyridine shows a factor of 5400 relative to unactivated aryl azides [1]. 2-Azido-5-nitropyridine, with the nitro group positioned para to the azide (5-position relative to 2-azido), lacks the ortho-nitro acceleration effect. This positioning results in substantially greater thermal stability compared to ortho-nitro substituted azidopyridines [2].

Thermal Analysis Azide Decomposition Safety Assessment

Tautomeric Equilibrium Behavior: 2-Azido-5-nitropyridine vs. 2-Azidopyridine

2-Azido-5-nitropyridine exists predominantly in its azide form under typical reaction conditions, in contrast to 2-azidopyridine which readily equilibrates to its tetrazole tautomer [1]. Tetrazolo[1,5-a]pyridines are known to be in equilibrium with the corresponding 2-azidopyridines [2]. The electron-withdrawing nitro group at the 5-position of 2-azido-5-nitropyridine stabilizes the azide tautomer relative to the tetrazole form. This tautomeric preference has direct consequences for chemical reactivity, as the azide form undergoes CuAAC click chemistry, while the tetrazole tautomer is unreactive toward alkynes under CuAAC conditions [1].

Tautomerism Azido-Tetrazole Equilibrium Reaction Selectivity

Recommended Application Scenarios for 2-Azido-5-nitropyridine (CAS 69080-06-4)


CuAAC Click Chemistry in Materials Science and Polymer Synthesis

2-Azido-5-nitropyridine is an effective azide component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Unlike 2-azidopyridine, which partially tautomerizes to an unreactive tetrazole form, the 5-nitro substitution stabilizes the azide tautomer, ensuring a higher concentration of the click-reactive species [1]. The compound has been validated as a precursor for synthesizing bifunctional monomers such as 5-azido-2-ethynylpyridine, which enables the preparation of triazole-containing conjugated polymers via click polymerization [2].

Synthesis of Transition Metal Complexes with Azide Coordination

Researchers in organometallic and coordination chemistry can utilize 2-azido-5-nitropyridine to prepare Pt-azide complexes where the azide moiety coordinates directly to the metal center. This contrasts with unsubstituted 2-azidopyridine, which coordinates via its tetrazole tautomer under similar conditions [1]. This distinct coordination behavior opens synthetic routes to metal-azide complexes suitable for subsequent transformations, including nitrene insertion and nitrogen-atom transfer reactions [3].

Stable Azidopyridine Building Block for Multi-Step Synthesis

For multi-step synthetic sequences requiring a shelf-stable azide handle, 2-azido-5-nitropyridine offers a decisive advantage over 2-azido-3-nitropyridine isomers. The 2-azido-3-nitropyridine scaffold undergoes spontaneous N₂ elimination to form pyridofuroxans under ambient conditions [4], leading to material degradation and failed syntheses. In contrast, 2-azido-5-nitropyridine retains its azide functionality, ensuring consistent reactivity throughout extended reaction sequences and storage periods [1].

Precursor for Orthogonal Derivatization via Nitro Group Reduction

The 5-nitro group in 2-azido-5-nitropyridine provides an orthogonal functional handle that can be selectively reduced to an amino group (-NH₂) while preserving the azide moiety. This dual functionality enables sequential derivatization strategies: the azide can participate in CuAAC click reactions, while the reduced amino group can undergo acylation, sulfonylation, or diazotization. The high-yielding SNAr chemistry of the 2-chloro-5-nitropyridine precursor (>85% yields in DMF) [5] ensures reliable access to this versatile scaffold for medicinal chemistry and chemical biology applications.

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